molecular formula C12H11NO2S B8047642 2-Methyl-4-(4-acetoxyphenyl)thiazole

2-Methyl-4-(4-acetoxyphenyl)thiazole

Cat. No.: B8047642
M. Wt: 233.29 g/mol
InChI Key: MQNZRSQWNNVXKI-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-acetoxyphenyl)thiazole is a chemical compound with the molecular formula C12H11NO2S and a molecular weight of 233.29 g/mol. It is characterized by a thiazole ring substituted with a methyl group at the 2-position and a 4-acetoxyphenyl group at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-acetoxyphenyl)thiazole typically involves the reaction of 4-acetoxyaniline with carbon disulfide and methyl iodide in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of an intermediate thiazolium salt, which is then hydrolyzed to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4-(4-acetoxyphenyl)thiazole can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromic acid can be used to oxidize the thiazole ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Oxidation of the thiazole ring can lead to the formation of corresponding oxo-thiazoles.

  • Reduction: Reduction of the compound can yield thiazolyl alcohols or other reduced derivatives.

Scientific Research Applications

2-Methyl-4-(4-acetoxyphenyl)thiazole has found applications in various fields of scientific research:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

2-Methyl-4-(4-acetoxyphenyl)thiazole is structurally similar to other thiazole derivatives, such as 2-Methyl-4-(4-biphenyl)thiazole and 2-Methyl-4-(4-pyridyl)thiazole. its unique substitution pattern with the 4-acetoxyphenyl group distinguishes it from these compounds. The presence of the acetoxy group can influence the compound's reactivity and biological activity, making it a valuable tool in research and industry.

Comparison with Similar Compounds

  • 2-Methyl-4-(4-biphenyl)thiazole

  • 2-Methyl-4-(4-pyridyl)thiazole

  • 2-Methyl-4-(2-pyridyl)thiazole

  • Ethyl 4-methyl-2-(4-nitrophenyl)thiazole-5-carboxylate

Properties

IUPAC Name

[4-(2-methyl-1,3-thiazol-4-yl)phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-8-13-12(7-16-8)10-3-5-11(6-4-10)15-9(2)14/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNZRSQWNNVXKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=C(C=C2)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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